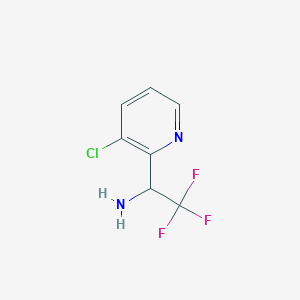
Methyl N-(1-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(1-phenylethyl)carbamate is an organic compound that belongs to the carbamate family It is a derivative of carbamic acid and is characterized by the presence of a methyl group, a phenylethyl group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-(1-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ®-2-phenylglycinol with methyl chloroformate in the presence of a base such as calcium hydroxide. This reaction proceeds under basic conditions and results in the formation of the desired carbamate derivative .
Another method involves the reaction of aniline with methyl carbamate. This reaction can be carried out using various catalysts and under different conditions, such as oxidative carbonylation or reductive carbonylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl N-(1-phenylethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of resins, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of methyl N-(1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is particularly relevant in the context of its potential use as an insecticide, where it targets the nervous system of pests .
Comparación Con Compuestos Similares
Methyl N-(1-phenylethyl)carbamate can be compared with other similar compounds, such as:
Methyl carbamate: A simpler carbamate with a similar structure but lacking the phenylethyl group.
Ethyl carbamate: Another carbamate derivative with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group instead of a phenylethyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8(11-10(12)13-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
Clave InChI |
TZZODVDYZTUJLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)


![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)








![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)
